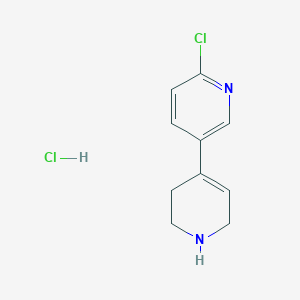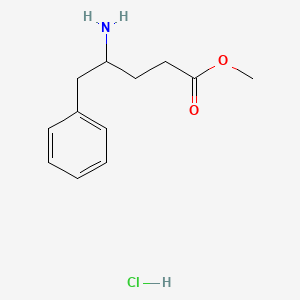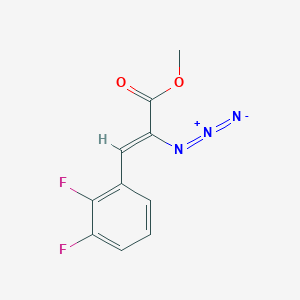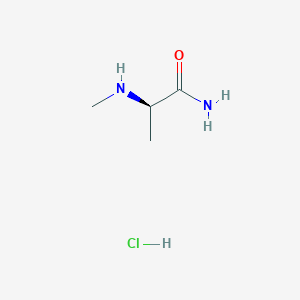![molecular formula C10H9ClF2N2O B1430094 [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride CAS No. 1351582-61-0](/img/structure/B1430094.png)
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride
Vue d'ensemble
Description
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is a useful research compound. Its molecular formula is C10H9ClF2N2O and its molecular weight is 246.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aqueous Phase Synthesis and Antimicrobial Activity
Banpurkar, Wazalwar, and Perdih (2018) explored the synthesis of isoxazole derivatives like 3-Methyl-4H-isoxazol-5-one and their application in antimicrobial activities. They synthesized these compounds using a simple stirring method and evaluated their antibacterial and antifungal activity, finding significant activity against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Synthesis and Bioactivity of Novel Derivatives
Rajanarendar, Karunakar, and Ramu (2006) synthesized a series of isoxazole derivatives and evaluated their bioactivity. They developed compounds like 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and found them to possess antimicrobial properties (Rajanarendar, Karunakar, & Ramu, 2006).
Herbicidal Applications
Hwang et al. (2005) studied a derivative of isoxazole, 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, for its herbicidal activity. They observed that this compound demonstrated good rice selectivity and potent herbicidal activity against annual weeds, indicating its potential application in agriculture (Hwang et al., 2005).
Synthesis and Anticancer Properties
Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives containing isoxazole moieties and evaluated their anticancer activities. They found that these compounds inhibited tumor growth and angiogenesis in a mouse model, suggesting their potential use in anticancer therapies (Chandrappa et al., 2010).
Eco-Friendly Synthesis Methods
Jia et al. (2021) developed an eco-friendly and regioselective synthesis of 3-(isoxazol-5)-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water. This method demonstrates the potential for environmentally friendly approaches in the synthesis of isoxazole derivatives (Jia et al., 2021).
Fluorescent Labeling Applications
Crovetto et al. (2008) synthesized a fluorescent xanthenic derivative for labeling amine residues. This derivative can be used for labeling RNA, showcasing the potential application of isoxazole derivatives in biochemistry and molecular biology (Crovetto et al., 2008).
Mécanisme D'action
Target of action
Isoxazole compounds are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of isoxazole compounds can also vary widely. For example, some isoxazole compounds may inhibit certain enzymes, while others may interact with specific receptors or other cellular components .
Biochemical pathways
Isoxazole compounds can affect a variety of biochemical pathways. For example, some isoxazole compounds have been found to inhibit the synthesis of certain proteins, while others may interfere with cellular signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of isoxazole compounds can vary widely depending on their structure and functional groups. These properties can significantly impact the bioavailability of these compounds .
Result of action
The molecular and cellular effects of isoxazole compounds can include changes in cellular signaling, inhibition of protein synthesis, and induction of cell death, among others .
Action environment
The action, efficacy, and stability of isoxazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, it can bind to specific protein receptors, modulating their activity and influencing cellular responses. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Initially, the compound binds to its target biomolecules, such as enzymes or receptors, through specific interactions. This binding can result in the inhibition or activation of the target, depending on the nature of the interaction . For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound can influence gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and can be mitigated by optimizing the dosage regimen.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the compound’s excretion from the body and can influence its overall bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels by modulating key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, ultimately determining its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, the compound can be localized to the mitochondria, affecting mitochondrial function and cellular energy metabolism.
Propriétés
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-8(9(12)3-6)10-4-7(5-13)14-15-10;/h1-4H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYPQNSQFHYLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)
![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)


![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)

![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)
![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)
![propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B1430033.png)

